molecular formula C22H30N2O3S B12472693 N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B12472693
M. Wt: 402.6 g/mol
InChI Key: VQJQUGUROYYUOA-UHFFFAOYSA-N
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Description

N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes a glycinamide backbone, a phenylbutan-2-yl group, and a trimethylphenylsulfonyl group

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C22H30N2O3S/c1-16-13-17(2)22(18(3)14-16)28(26,27)24(5)15-21(25)23-19(4)11-12-20-9-7-6-8-10-20/h6-10,13-14,19H,11-12,15H2,1-5H3,(H,23,25)

InChI Key

VQJQUGUROYYUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC(C)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of phenylethyl magnesium chloride with acetone to form 2-methyl-4-phenyl-2-butanol . This intermediate can then be further reacted with appropriate reagents to introduce the glycinamide and trimethylphenylsulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-methyl-N-(4-phenylbutan-2-yl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups and structural features

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